molecular formula C5H10N2OS2 B1436950 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid CAS No. 98069-74-0

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid

Cat. No.: B1436950
CAS No.: 98069-74-0
M. Wt: 178.3 g/mol
InChI Key: IZPSSZIZMCKAHC-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic acid
  • 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic ester
  • 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic amide

Uniqueness

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-(2,2-dimethylhydrazinyl)-3-sulfanylidenepropanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS2/c1-7(2)6-4(9)3-5(8)10/h3H2,1-2H3,(H,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSSZIZMCKAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=S)CC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 2
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 3
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 4
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 5
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 6
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid

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